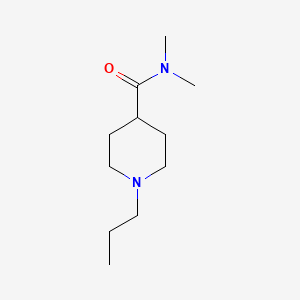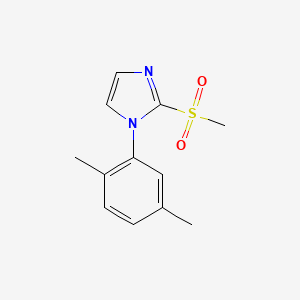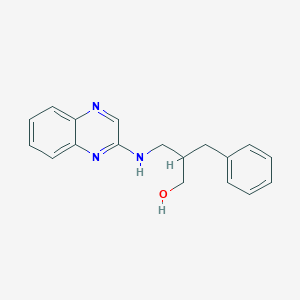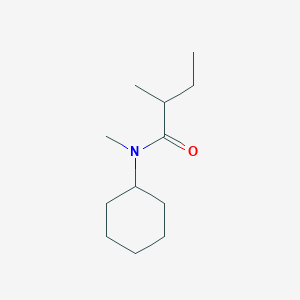
N,N-dimethyl-1-propylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-propylpiperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N,N-dimethyl-1-propylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation is involved in various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N,N-dimethyl-1-propylpiperidine-4-carboxamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to produce various biochemical and physiological effects, including inhibition of cAMP accumulation, reduction of intracellular calcium concentration, and modulation of ion channels. In the heart, N,N-dimethyl-1-propylpiperidine-4-carboxamide can reduce myocardial infarct size and protect against arrhythmias. In the brain, N,N-dimethyl-1-propylpiperidine-4-carboxamide can improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-propylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor. However, N,N-dimethyl-1-propylpiperidine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-1-propylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,N-dimethyl-1-propylpiperidine-4-carboxamide could improve its availability and facilitate further research.
Métodos De Síntesis
The synthesis of N,N-dimethyl-1-propylpiperidine-4-carboxamide involves the reaction of 1,3-dimethyl-2-propylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with 1,2,3,6-tetrahydro-1-methyl-4-pyridinecarboxylic acid anhydride. The yield of N,N-dimethyl-1-propylpiperidine-4-carboxamide is around 50-60%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to reduce myocardial ischemia-reperfusion injury and protect against arrhythmias. In neurological disorders, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBBBJALTBPAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)


![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
